

4-Iodo-7-Azaindole: A Privileged Fragment in Drug Discovery

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Compound of Interest

Compound Name: **4-Iodo-7-azaindole**

Cat. No.: **B1323397**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. Among the vast array of molecular fragments, the 7-azaindole scaffold has garnered significant attention due to its unique physicochemical properties and its ability to mimic the hinge-binding motif of ATP in kinases.^{[1][2]} This technical guide focuses on a specific, yet highly valuable, derivative: **4-iodo-7-azaindole**. The introduction of an iodine atom at the 4-position not only provides a vector for further chemical elaboration through cross-coupling reactions but also influences the electronic properties and binding interactions of the core scaffold.^[3] This document will provide a comprehensive overview of **4-iodo-7-azaindole** as a fragment in drug discovery, including its synthesis, chemical properties, and application in targeting key signaling pathways.

Chemical Properties and Synthesis

4-Iodo-7-azaindole, also known as 4-iodo-1H-pyrrolo[2,3-b]pyridine, is a solid, typically appearing as a light brown to yellow crystalline substance.^[4] Its chemical formula is C₇H₅IN₂, with a molecular weight of approximately 244.04 g/mol.^[5] The presence of the iodine atom makes it a versatile intermediate for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions.^[3]

Table 1: Physicochemical Properties of 4-Iodo-7-azaindole

Property	Value	Reference
Molecular Formula	C ₇ H ₅ IN ₂	[5]
Molecular Weight	244.04 g/mol	[5]
Appearance	Light brown to yellow solid	[4]
pKa (Predicted)	13.08 ± 0.40	[4]
Storage Temperature	2–8 °C under inert gas	[4]

Experimental Protocol: Synthesis of 4-Iodo-7-azaindole

A common and effective method for the synthesis of **4-iodo-7-azaindole** involves the halogen exchange of 4-chloro-7-azaindole.[6]

Materials:

- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- Sodium iodide (NaI)
- Acetyl chloride
- Acetonitrile
- 1M Sodium hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- 10% Potassium carbonate (K₂CO₃) aqueous solution
- 10% Sodium bisulfite aqueous solution
- Saturated brine

- Anhydrous sodium sulfate
- Tetrahydrofuran (THF)
- Silica gel for column chromatography

Procedure:

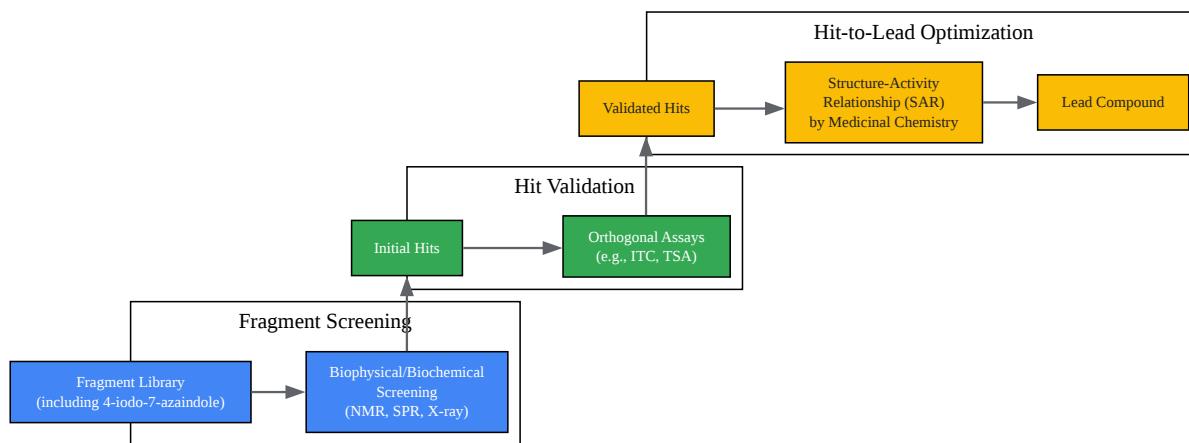
- To a mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile, slowly add acetyl chloride (2.1 equivalents).
- Stir the reaction mixture at 80 °C for 4 days.
- Remove the excess acetonitrile by distillation under reduced pressure.
- To the residue, add 10% aqueous K_2CO_3 solution and extract with dichloromethane (3x).
- Combine the organic phases and wash sequentially with 10% aqueous sodium bisulfite and saturated brine.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in THF and add 1 M NaOH solution.
- Stir the mixture at room temperature for 2 hours.
- Evaporate the solvent under reduced pressure, dilute with water, and extract with dichloromethane.
- Wash the organic phase with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting solid by silica gel column chromatography and recrystallize with acetonitrile to yield pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.^[6]

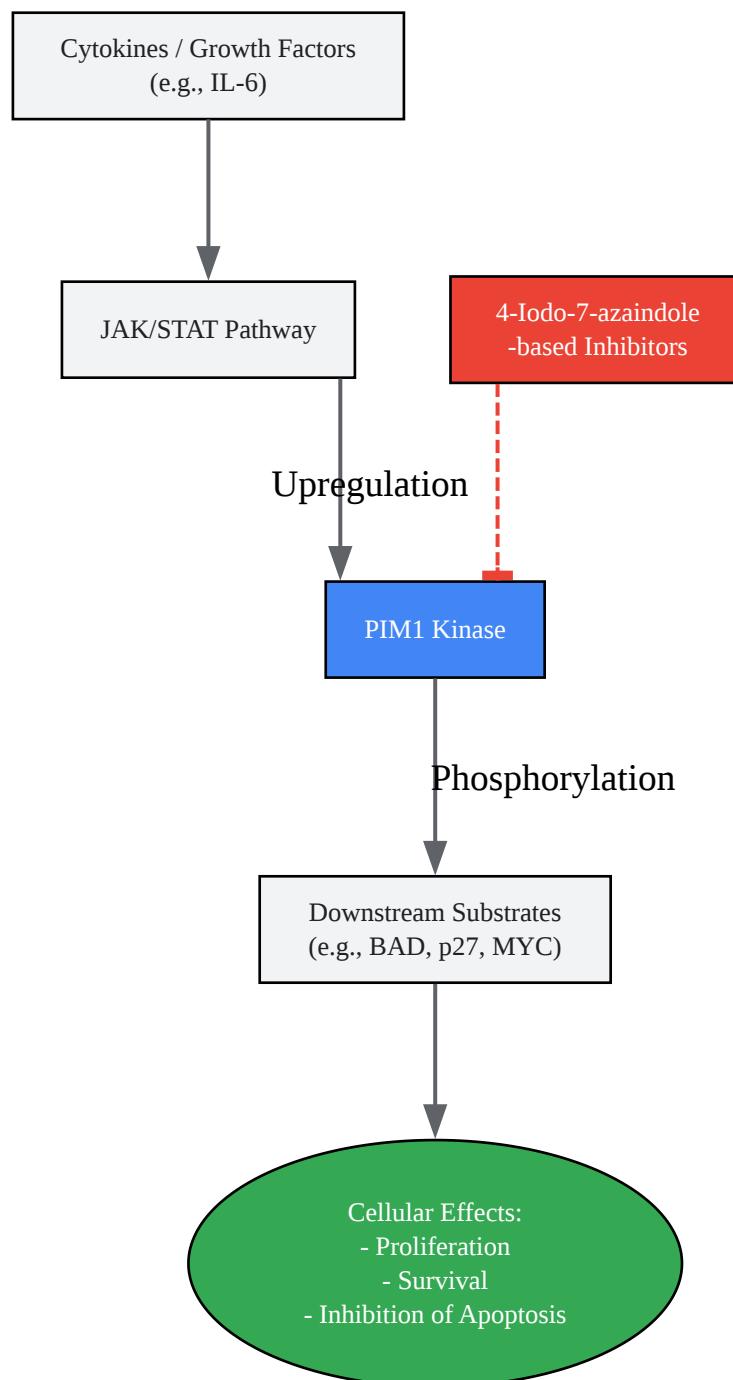
Application in Fragment-Based Drug Discovery (FBDD)

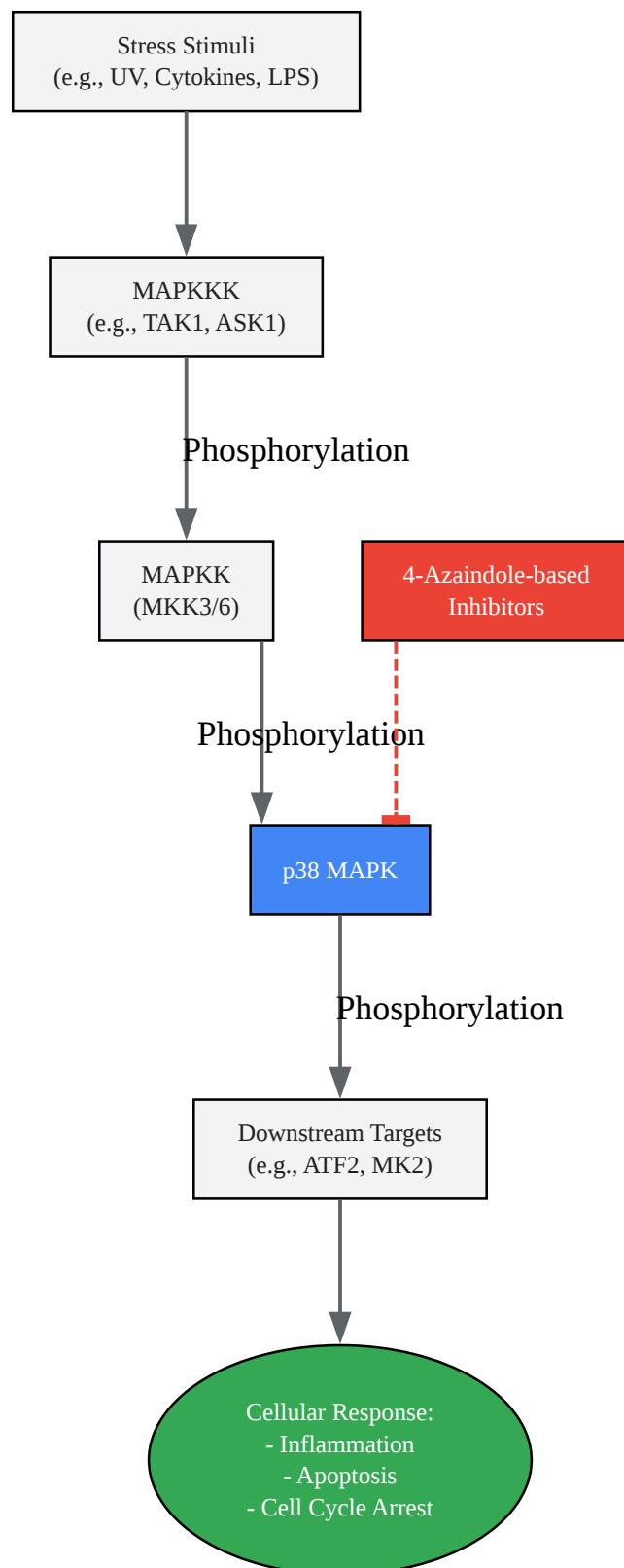
4-Iodo-7-azaindole is an exemplary fragment for FBDD due to its low molecular weight, adherence to the "Rule of Three," and its proven ability to engage with biologically relevant targets, particularly protein kinases.^{[1][7]} The 7-azaindole core effectively mimics the adenine portion of ATP, forming key hydrogen bond interactions with the hinge region of many kinases.^[2] The iodine atom at the 4-position serves as a valuable handle for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to develop potent and selective inhibitors.

Experimental Workflow: Fragment-Based Drug Discovery

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign utilizing a fragment such as **4-iodo-7-azaindole**.





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References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rapid elaboration of fragments into leads by X-ray crystallographic screening of parallel chemical libraries (REFiLx). | Semantic Scholar [semanticscholar.org]
- 6. assayquant.com [assayquant.com]
- 7. med.stanford.edu [med.stanford.edu]
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